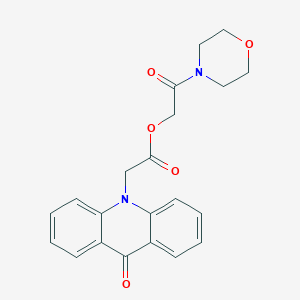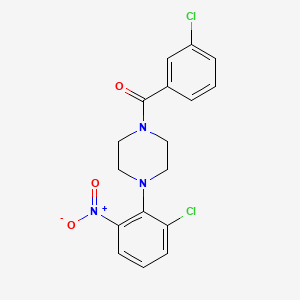
2-(4-morpholinyl)-2-oxoethyl (9-oxo-10(9H)-acridinyl)acetate
Vue d'ensemble
Description
2-(4-morpholinyl)-2-oxoethyl (9-oxo-10(9H)-acridinyl)acetate, also known as MOAA, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. MOAA belongs to the class of acridine derivatives and has shown promising results in various biological and pharmacological studies.
Mécanisme D'action
The mechanism of action of 2-(4-morpholinyl)-2-oxoethyl (9-oxo-10(9H)-acridinyl)acetate is not fully understood, but it is believed to act through multiple pathways. 2-(4-morpholinyl)-2-oxoethyl (9-oxo-10(9H)-acridinyl)acetate has been shown to interact with DNA, inhibit topoisomerase activity, and induce oxidative stress. 2-(4-morpholinyl)-2-oxoethyl (9-oxo-10(9H)-acridinyl)acetate has also been found to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-2-oxoethyl (9-oxo-10(9H)-acridinyl)acetate has been shown to have various biochemical and physiological effects on cells and tissues. 2-(4-morpholinyl)-2-oxoethyl (9-oxo-10(9H)-acridinyl)acetate has been found to induce DNA damage, inhibit cell proliferation, and induce apoptosis. 2-(4-morpholinyl)-2-oxoethyl (9-oxo-10(9H)-acridinyl)acetate has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair. In addition, 2-(4-morpholinyl)-2-oxoethyl (9-oxo-10(9H)-acridinyl)acetate has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-morpholinyl)-2-oxoethyl (9-oxo-10(9H)-acridinyl)acetate in lab experiments is its ease of synthesis and availability. 2-(4-morpholinyl)-2-oxoethyl (9-oxo-10(9H)-acridinyl)acetate is also relatively stable and can be stored for long periods without significant degradation. However, 2-(4-morpholinyl)-2-oxoethyl (9-oxo-10(9H)-acridinyl)acetate has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Care should be taken when handling 2-(4-morpholinyl)-2-oxoethyl (9-oxo-10(9H)-acridinyl)acetate, and appropriate safety measures should be followed.
Orientations Futures
There are several future directions for research on 2-(4-morpholinyl)-2-oxoethyl (9-oxo-10(9H)-acridinyl)acetate. One area of interest is the development of 2-(4-morpholinyl)-2-oxoethyl (9-oxo-10(9H)-acridinyl)acetate derivatives with improved pharmacological properties. Another area of research is the investigation of the potential of 2-(4-morpholinyl)-2-oxoethyl (9-oxo-10(9H)-acridinyl)acetate in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(4-morpholinyl)-2-oxoethyl (9-oxo-10(9H)-acridinyl)acetate and its potential side effects.
Applications De Recherche Scientifique
2-(4-morpholinyl)-2-oxoethyl (9-oxo-10(9H)-acridinyl)acetate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and bacterial infections. 2-(4-morpholinyl)-2-oxoethyl (9-oxo-10(9H)-acridinyl)acetate has been shown to exhibit anticancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. In Alzheimer's disease, 2-(4-morpholinyl)-2-oxoethyl (9-oxo-10(9H)-acridinyl)acetate has been found to inhibit the formation of amyloid-beta plaques, which are responsible for the neurodegeneration observed in this disease. 2-(4-morpholinyl)-2-oxoethyl (9-oxo-10(9H)-acridinyl)acetate has also shown antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
(2-morpholin-4-yl-2-oxoethyl) 2-(9-oxoacridin-10-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c24-19(22-9-11-27-12-10-22)14-28-20(25)13-23-17-7-3-1-5-15(17)21(26)16-6-2-4-8-18(16)23/h1-8H,9-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHSRPGCYLEHIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(morpholin-4-yl)-2-oxoethyl (9-oxoacridin-10(9H)-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[5-(4-cyanophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3940379.png)
![N~1~-(4-bromo-3-methylphenyl)-N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-methyl-beta-alaninamide hydrochloride](/img/structure/B3940382.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide](/img/structure/B3940389.png)



![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide](/img/structure/B3940423.png)
![2-{1-[(5-methyl-2-furyl)methyl]-4-[(2E)-4-methyl-2-penten-1-yl]-2-piperazinyl}ethanol](/img/structure/B3940436.png)
![2-[(2-phenoxyethyl)thio]-4,5-dihydro-1H-imidazole](/img/structure/B3940442.png)
![N-{[(4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3940456.png)
![1-butyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B3940469.png)

![1-(3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride](/img/structure/B3940480.png)
![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3940485.png)